N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry, and a thiophene-2-carboxamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which this molecule is a derivative of, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq based compounds are known to interact with their targets in a way that exerts biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It’s known that thiq based compounds can influence various biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that thiq based compounds exert diverse biological activities, which suggests that they could have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with a β-phenylethylamine derivative in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
Acetylation: The tetrahydroisoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene-2-carboxylic Acid: The acetylated tetrahydroisoquinoline is coupled with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of isoquinoline derivatives.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective agent due to the tetrahydroisoquinoline core.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Potential use in the development of new materials with specific electronic properties due to the thiophene moiety.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: Similar structure but with a benzamide moiety instead of thiophene.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of thiophene.
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for further functionalization compared to its analogs with benzamide or pyridine moieties.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-7-6-12-4-5-14(9-13(12)10-18)17-16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVRCNSUBSCHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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